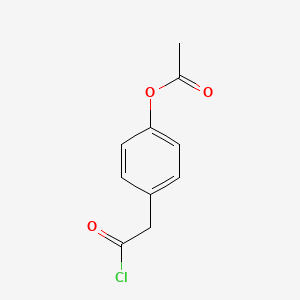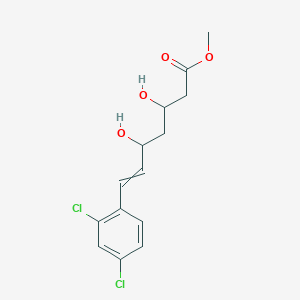
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate: is an organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 7-(2,4-dichlorophenyl)-3,5-dihydroxy-6-heptenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bond in the heptenoate chain can be reduced to form a saturated ester.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its dichlorophenyl group is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
作用机制
The mechanism of action of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets in biological systems. The dichlorophenyl group is known to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The hydroxyl groups and the ester moiety also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.
相似化合物的比较
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Comparison: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities. The presence of both hydroxyl and ester groups enhances its reactivity and solubility, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C14H16Cl2O4 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC 名称 |
methyl 7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C14H16Cl2O4/c1-20-14(19)8-12(18)7-11(17)5-3-9-2-4-10(15)6-13(9)16/h2-6,11-12,17-18H,7-8H2,1H3 |
InChI 键 |
AXAHUFIYBWUQSB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(CC(C=CC1=C(C=C(C=C1)Cl)Cl)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)
![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)

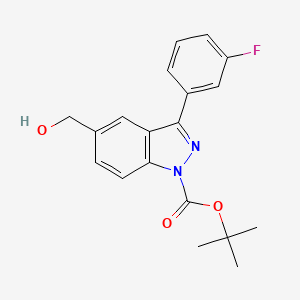
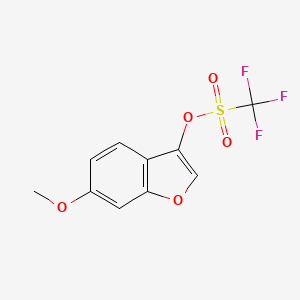
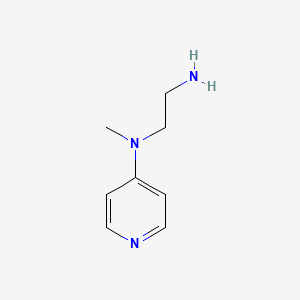
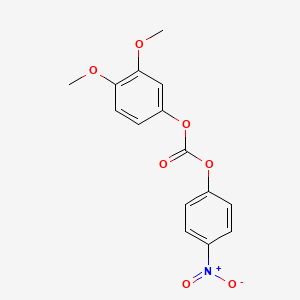
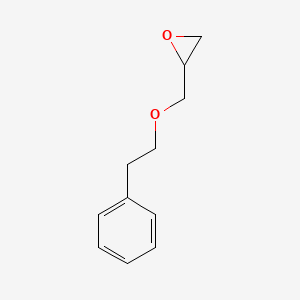
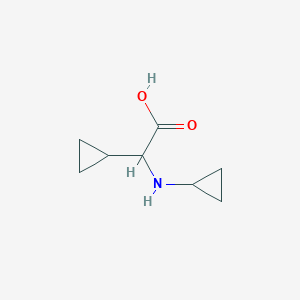
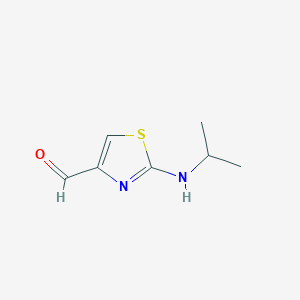
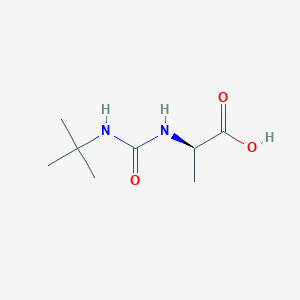

![1-(2,7-Diazaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B8534767.png)
